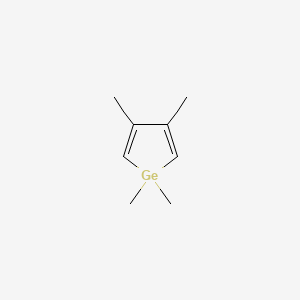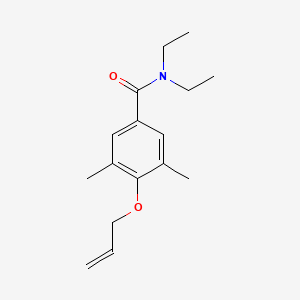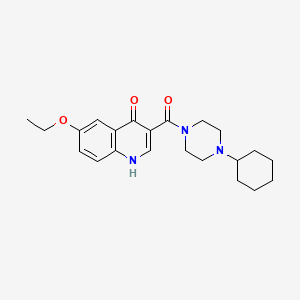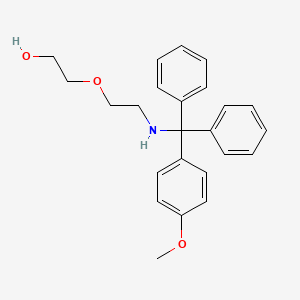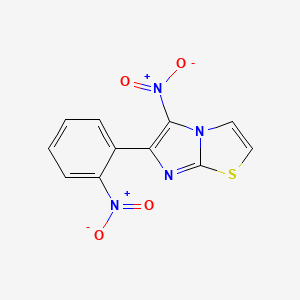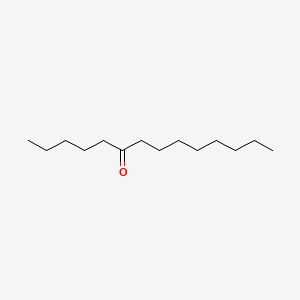
6-Tetradecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tetradecanone, also known as tetradecan-6-one, is an organic compound with the molecular formula C₁₄H₂₈O. It is a ketone with a fourteen-carbon chain, where the carbonyl group is located at the sixth carbon atom. This compound is part of the broader class of aliphatic ketones and is known for its distinct chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Tetradecanone can be synthesized through several methods. One common approach involves the oxidation of tetradecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of decane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process involves heating tetradecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to tetradecanol using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various alcohols and derivatives depending on the nucleophile used.
Scientific Research Applications
6-Tetradecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Tetradecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism, influencing metabolic pathways.
Comparison with Similar Compounds
2-Tetradecanone: Similar structure but with the carbonyl group at the second carbon.
4-Tetradecanone: Carbonyl group at the fourth carbon.
8-Tetradecanone: Carbonyl group at the eighth carbon.
Comparison: 6-Tetradecanone is unique due to the position of its carbonyl group, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Properties
CAS No. |
6836-42-6 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradecan-6-one |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-13H2,1-2H3 |
InChI Key |
OAFHCOXSIJKFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


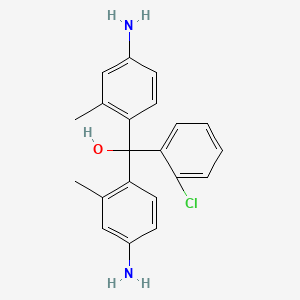

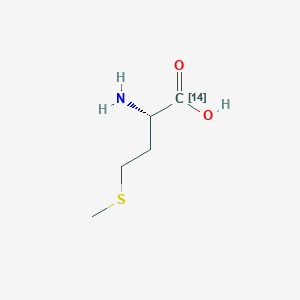
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
